molecular formula C11H12ClN3OS2 B1404879 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1351654-32-4

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B1404879
M. Wt: 301.8 g/mol
InChI Key: BQCJOOYTQSVKSO-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1209492-78-3 . It has a molecular weight of 233.72 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 5-METHYL-4,5,6,7-TETRAHYDRO[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE has been achieved from 1-Methyl-4-piperidone and Cyanamide .


Molecular Structure Analysis

The IUPAC Name of the compound is N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride . The InChI Code is 1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H .

Scientific Research Applications

Synthesis and Characterization

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride and related compounds have been synthesized and characterized in various studies. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of similar compounds, leading to derivatives with potential for further chemical modification (Aleksandrov, Zablotskii, El’chaninov, 2020). Additionally, Vasu et al. (2004) investigated the synthesis and crystal structure of related compounds, providing insights into their molecular arrangement and stability (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, Prasad, 2004).

Antimicrobial and Anticancer Activities

Studies have revealed antimicrobial and anticancer properties of compounds related to N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride. Gein et al. (2015) and Gein et al. (2015) reported on the synthesis of similar compounds with demonstrated antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, Gein, 2015)(Гейн, Замараева, Бузмакова, Одегова, Гейн, 2015). In the realm of oncology, Rao et al. (2018) discussed the synthesis, characterization, and anticancer activity of thiophene derivatives, highlighting their potential as pharmacological agents (Rao, Rao, Prasad, 2018).

Additional Chemical Studies

Further chemical studies involve the exploration of the reactivity and synthesis of similar compounds. Mohareb et al. (2003) and Mohareb et al. (2004) investigated the synthesis of thiophenylhydrazonoacetates and their conversion into a variety of nitrogen nucleophiles, demonstrating the versatility of these compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, Aziz, 2003)(Mohareb, Sherif, Gaber, Ghabrial, Aziz, 2004).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2.ClH/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11;/h1-2,5,12H,3-4,6H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCJOOYTQSVKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

CAS RN

1351654-32-4
Record name 2-Thiophenecarboxamide, N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351654-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

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